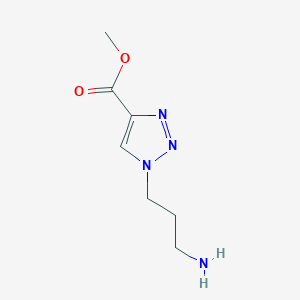
(3-Heptanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptanoyl-2-hydroxy-sn-glycero-3-phosphocholine is a biochemical assay reagent known for its role in various biological and chemical processes. It is a derivative of lysophosphatidylcholine, a class of phospholipids that play crucial roles in cell membrane structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often utilizing automated systems to maintain consistency and purity. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 1-Heptanoyl-2-hydroxy-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce different acyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, anhydrides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-heptanoyl-2-hydroxy-sn-glycero-3-phosphocholine .
Scientific Research Applications
1-Heptanoyl-2-hydroxy-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in biochemical assays to study lipid metabolism and enzyme activities.
Biology: Plays a role in cell membrane studies and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and atherosclerosis.
Industry: Utilized in the production of specialized lipids and as a component in various biochemical products.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as receptors and enzymes involved in lipid metabolism. It can modulate the activity of these targets, influencing various cellular processes and signaling pathways. For example, it may bind to receptors on cell membranes, altering the expression of genes related to inflammation and cell adhesion .
Comparison with Similar Compounds
- 1-Decanoyl-2-hydroxy-sn-glycero-3-phosphocholine
- 1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine
- 1-heptanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine
Uniqueness: 1-Heptanoyl-2-hydroxy-sn-glycero-3-phosphocholine is unique due to its specific acyl chain length and the presence of a hydroxy group, which confer distinct biochemical properties. These features make it particularly useful in studying specific lipid interactions and metabolic pathways .
Properties
IUPAC Name |
(3-heptanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32NO7P/c1-5-6-7-8-9-15(18)21-12-14(17)13-23-24(19,20)22-11-10-16(2,3)4/h14,17H,5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIOGDXWJBHLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12075335.png)





